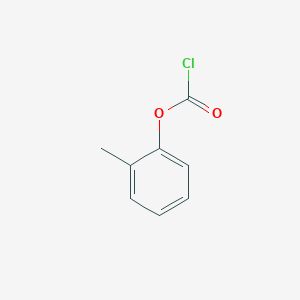

o-Tolyl chloroformate

Beschreibung

Significance and Context of Chloroformate Chemistry

Chloroformates, with the general formula ROC(O)Cl, are esters of the unstable chloroformic acid. wikipedia.orgwikipedia.org They are highly reactive compounds that serve as crucial intermediates in organic synthesis. paushak.com Their reactivity is similar to that of acyl chlorides, making them excellent electrophiles. wikipedia.org This reactivity allows them to be used extensively in the introduction of protecting groups for amines and alcohols, such as the widely used benzyl (B1604629) chloroformate (Cbz-Cl) and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). wikipedia.org

The primary role of chloroformates is to facilitate the formation of carbamates, carbonate esters, and mixed anhydrides through reactions with amines, alcohols, and carboxylic acids, respectively. wikipedia.org These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes. nih.govgoogle.com Furthermore, chloroformates are employed as derivatizing agents in analytical techniques like gas chromatography, where they convert polar analytes into more volatile derivatives suitable for analysis. wikipedia.org The stability of chloroformates is influenced by the nature of the "R" group, with aryl chloroformates like o-tolyl chloroformate generally exhibiting greater thermal stability than many alkyl chloroformates. nih.gov

Historical Perspective on Aryl Chloroformate Research

The synthesis of chloroformates has been a subject of chemical research for many decades. The traditional and most widely used method involves the reaction of an alcohol or a phenol (B47542) with phosgene (B1210022). nih.govgeorganics.sk For less reactive phenols, the synthesis of the corresponding aryl chloroformates often required elevated temperatures (above 75°C) or the initial conversion of the phenol to a more reactive alkali metal phenoxide before treatment with phosgene in an organic solvent. google.comjustia.com These methods, while effective, involve the use of highly toxic phosgene gas.

A significant advancement in the field was the development of processes using triphosgene (B27547), a solid and therefore safer alternative to phosgene gas. google.comjustia.com Research has demonstrated that alkyl and aryl chloroformates can be prepared in high yields by reacting alcohols or phenols with triphosgene in the presence of a base. google.comjustia.com Further refinements in the synthesis of aryl chloroformates have focused on the use of specific catalysts to improve reaction efficiency and product purity. For instance, processes have been developed that utilize organic phosphorus compounds as catalysts for the reaction between phenols and phosgene. justia.com These historical developments have paved the way for the safe and efficient production of a wide array of aryl chloroformates, including this compound, making them readily accessible for various research applications.

Scope and Research Objectives for this compound Studies

This compound, specifically, is a valuable reagent in modern chemical research due to the unique electronic and steric properties imparted by the ortho-methyl group on the phenyl ring. Its primary use is as a reagent for introducing the o-tolyloxycarbonyl group into molecules.

Key research objectives involving this compound include:

Organic Synthesis: It is used as a versatile reagent in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. The o-tolyloxycarbonyl group can be introduced to modify the properties of existing drugs or to serve as a key building block in the creation of new chemical entities.

Protective Group Chemistry: Like other chloroformates, it serves as a protecting group for functional groups such as amines and alcohols during multi-step synthetic sequences.

Polymer Chemistry: It finds application as a chain terminator in certain polymerization reactions, allowing for control over the molecular weight and architecture of the resulting polymers.

Materials Science: Research explores its use in creating functional materials, such as in the formation of self-assembled monolayers on surfaces.

The reactivity of this compound is centered on its electrophilic carbonyl carbon. The electron-withdrawing nature of the chlorine atom makes this carbon highly susceptible to attack by various nucleophiles, leading to the substitution of the chlorine atom and the formation of new esters, amides (as part of a carbamate), or other derivatives.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19358-42-0 | nih.gov |

| Molecular Formula | C₈H₇ClO₂ | nih.gov |

| Molecular Weight | 170.59 g/mol | nih.gov |

| IUPAC Name | (2-methylphenyl) carbonochloridate | nih.gov |

| Physical Form | Liquid | N/A |

| XLogP3 | 2.7 | nih.gov |

Key Reactions of Chloroformates

| Reaction Type | Reactant | Product | General Equation | Reference |

| Carbamate Formation | Amine | Carbamate | ROC(O)Cl + H₂NR' → ROC(O)-N(H)R' + HCl | wikipedia.org |

| Carbonate Ester Formation | Alcohol | Carbonate Ester | ROC(O)Cl + HOR' → ROC(O)-OR' + HCl | wikipedia.org |

| Mixed Anhydride (B1165640) Formation | Carboxylic Acid | Mixed Anhydride | ROC(O)Cl + HO₂CR' → ROC(O)−OC(O)R' + HCl | wikipedia.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-methylphenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFLCWYDZJJMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172966 | |

| Record name | o-Tolyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19358-42-0 | |

| Record name | 2-Methylphenyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19358-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Tolyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019358420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Tolyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-tolyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | o-Tolyl chloroformate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D5EG78Y95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for O Tolyl Chloroformate and Its Analogues

Established Synthetic Routes to Aryl Chloroformates

The synthesis of aryl chloroformates, including o-tolyl chloroformate, has traditionally been dominated by methods involving highly reactive and hazardous reagents. These established routes are well-documented and have been the industrial standard for many years.

Phosgenation-Based Approaches

The most prominent method for synthesizing aryl chloroformates is through the reaction of a phenol (B47542) with phosgene (B1210022) (carbonyl chloride). In the case of this compound, the precursor is o-cresol (B1677501) (2-methylphenol). wikipedia.orgnih.gov Phosgene, a highly toxic gas, is a C1 building block used extensively in industrial organic synthesis, particularly for producing isocyanates like toluene (B28343) diisocyanate (TDI) and polycarbonates. kobe-u.ac.jpgoogle.com

The reaction involves the direct phosgenation of the phenolic hydroxyl group. The process can be carried out by reacting phenols with phosgene in the presence of a catalyst and sometimes under elevated pressure. google.com For less reactive phenols, the reaction may require temperatures above 75°C. google.comjustia.com An alternative approach involves first converting the phenol into a more reactive alkali metal phenoxide, which then readily reacts with phosgene in an organic solvent. google.comjustia.com The general reaction is as follows:

Ar-OH + COCl₂ → Ar-O-COCl + HCl

The use of catalysts such as dimethylformamide (DMF), polymeric compounds with amino groups, amines, or ammonium (B1175870) salts can facilitate the reaction. google.com A specific process for preparing aryl chloroformates involves reacting phenols with phosgene in the presence of a cyclic urea (B33335), like N,N'-dimethylethyleneurea, at temperatures ranging from 60°C to 180°C. google.com

Alternative Synthesis Strategies

The significant hazards associated with handling phosgene have driven the development of safer, alternative synthetic routes. justia.comresearchgate.net These strategies often employ phosgene equivalents that are solid and therefore less hazardous to handle and transport.

Triphosgene (B27547): A widely adopted alternative is triphosgene, or bis(trichloromethyl) carbonate (BTC). researchgate.net It is a stable, crystalline solid that serves as a safe source of phosgene. researchgate.netresearchgate.net The synthesis of alkyl and aryl chloroformates can be achieved in excellent yields by reacting alcohols or phenols with triphosgene under mild conditions. google.comjustia.com A typical procedure involves cooling a mixture of triphosgene, a base such as sodium bicarbonate, and a catalyst like dimethylformamide (DMF) in a solvent like toluene, followed by the slow addition of the alcohol or phenol. google.comjustia.com Studies have shown that yields using the BTC method can be slightly better than those with the traditional phosgene method. researchgate.net

Diphosgene: Trichloromethyl chloroformate, also known as diphosgene, is another liquid phosgene equivalent used in synthesis. researchgate.net It can be used for the preparation of various functional derivatives of carbonic acid, such as carbamates. researchgate.net

Other Reagents: Researchers have explored other novel reagents to circumvent the use of chloroformates altogether for certain applications. For instance, alkyl and aryl 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates have been developed as efficient, stable, and ecofriendly alternatives for the synthesis of carbonates, a reaction class for which chloroformates are often used. thieme-connect.comorganic-chemistry.org These reagents react with alcohols in the presence of a base to form symmetric or asymmetric carbonates in good to excellent yields. thieme-connect.comorganic-chemistry.org

| Reagent | Description | Key Advantages |

| Phosgene | Highly reactive, toxic gas (COCl₂) | Efficient for large-scale industrial synthesis |

| Triphosgene | Crystalline solid (BTC) | Safer to handle and transport than phosgene |

| Diphosgene | Liquid (trichloromethyl chloroformate) | Phosgene equivalent |

| Pyridazine (B1198779) Carboxylates | 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates | Stable, moisture-insensitive, ecofriendly alternative |

Synthesis of this compound Derivatives

This compound is a versatile reagent primarily used to introduce the o-tolyloxycarbonyl group into molecules, leading to the formation of various important derivatives. smolecule.com Its reactivity is centered on the electrophilic carbonyl carbon, which is readily attacked by nucleophiles. smolecule.comvulcanchem.com

Precursor Synthesis and Reactivity

The primary precursor for this compound is o-cresol. wikipedia.org o-Cresol is an organic compound traditionally extracted from coal tar or petroleum residues. wikipedia.org Modern industrial synthesis often involves the methylation of phenol with methanol (B129727) over metal oxide catalysts. wikipedia.org

C₆H₅OH + CH₃OH → CH₃C₆H₄OH + H₂O

The reactivity of this compound is characteristic of chloroformates. It reacts with a wide range of nucleophiles in substitution reactions, where the chlorine atom is displaced. smolecule.com

Reaction with Amines: Forms carbamates. smolecule.com

Reaction with Alcohols: Produces carbonate esters. smolecule.com

Reaction with Carboxylic Acids: Forms mixed anhydrides. smolecule.com

These reactions make this compound a crucial building block for synthesizing pharmaceuticals, agrochemicals, and polymers. smolecule.comontosight.ai It is also frequently employed as a protecting group for amines and alcohols during complex multi-step syntheses. smolecule.com

Functional Group Interconversions

Functional group interconversion refers to the transformation of one functional group into another. This compound is a key reagent for several such transformations, primarily for introducing the o-tolyloxycarbonyl protecting group or for synthesizing carbamates and carbonates.

For example, the reaction of an amine with this compound results in the formation of a stable carbamate, effectively protecting the amine functionality from participating in subsequent reaction steps. This protecting group can be removed later under specific conditions. Similarly, alcohols can be protected as carbonate esters.

The synthesis of derivatives often involves the reaction of a precursor with a chloroformate. For instance, the synthesis of ethyl 3-(2-chlorobenzoyl)-2-(α,α,α-trifluoro-o-tolyl)-carbazate is achieved by reacting 2-chloro-N'-(α,α,α-trifluoro-o-tolyl)-benzhydrazide with ethyl chloroformate in the presence of triethylamine. prepchem.com This illustrates a typical functional group interconversion where a hydrazide is acylated. Similarly, various quinazolone and pyrimidine (B1678525) derivatives have been synthesized using ethyl chloroformate or phenylchloroformate, highlighting the broad applicability of this reaction type. tandfonline.comptfarm.pl

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of chloroformate synthesis, the primary focus has been on replacing the highly toxic phosgene. rsc.org

The use of triphosgene as a solid, safer alternative to gaseous phosgene is a significant step towards a greener process. researchgate.netresearchgate.net It minimizes handling risks and allows for more controlled reactions. researchgate.net

Another green approach involves the development of catalytic processes that are more efficient and generate less waste. For example, a method for preparing aryl chloroformates uses a cyclic urea as a catalyst, which can be used in small molar ratios relative to the phenol precursor. google.com

Furthermore, innovative methods are being developed that avoid chloroformates entirely for certain transformations. The use of 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates for carbonate synthesis is one such example, addressing not only the hazards of chloroformates but also their sensitivity to moisture. organic-chemistry.org

Recent research has also explored a "photo-on-demand" synthesis of phosgene from chloroform. kobe-u.ac.jp This method generates phosgene in situ for immediate consumption, preventing the need to store and transport the hazardous gas and aligning with green chemistry principles by minimizing risk. kobe-u.ac.jp In other areas, reagents like p-toluenesulfonyl chloride are being adopted over more toxic alternatives for similar transformations, reflecting a broader trend towards more sustainable chemical synthesis. rsc.org

| Green Approach | Description | Impact on Sustainability |

| Phosgene Replacement | Using solid phosgene equivalents like triphosgene. | Reduces handling hazards and risk of accidental release. |

| Catalytic Processes | Employing efficient catalysts like cyclic ureas. | Increases reaction efficiency and reduces waste. |

| Alternative Reagents | Using novel, stable reagents like pyridazine carboxylates. | Eliminates the need for moisture-sensitive and toxic chloroformates. |

| In-Situ Generation | Photo-on-demand synthesis of phosgene from chloroform. | Avoids storage and transportation of highly toxic phosgene. |

Mechanistic Investigations of O Tolyl Chloroformate Reactions

Gas-Phase Elimination Kinetics and Pathways

In the gas phase at elevated temperatures, o-tolyl chloroformate undergoes unimolecular elimination reactions. These reactions are homogeneous and follow first-order rate laws, proceeding through distinct decarboxylation and decarbonylation pathways. researchgate.net

Decarboxylation Mechanisms

The primary gas-phase elimination reaction for p-tolyl chloroformate, a related compound, is decarboxylation, leading to the formation of p-chlorotoluene and carbon dioxide. researchgate.net This process is believed to occur through an intramolecular nucleophilic displacement of the chlorine atom. The proposed mechanism involves a concerted, four-membered cyclic transition state where the aryl group assists in the displacement of the chloride, resulting in the release of CO2. researchgate.net The polarization of the carbon-chlorine bond (Cδ+…Clδ−) is considered the rate-determining step in this elimination. researchgate.net

Decarbonylation Pathways

Alongside decarboxylation, a competing decarbonylation pathway is observed in the gas-phase elimination of p-tolyl chloroformate, yielding 2-chloro-4-methylphenol (B1207291) and carbon monoxide. researchgate.net This less common pathway is thought to proceed via a concerted, five-membered cyclic transition state. This mechanism involves an unusual migration of the chlorine atom to the aromatic ring. researchgate.net

The following table summarizes the Arrhenius parameters for the gas-phase elimination of p-tolyl chloroformate, illustrating the kinetics of both the decarboxylation and decarbonylation pathways. researchgate.net

| Product | Arrhenius Equation (log k) | Correlation Coefficient (r) |

| p-Chlorotoluene | (14.35 ± 0.28) – (252.0 ± 1.5) kJ mol⁻¹ / (2.303 RT) | 0.9993 |

| 2-Chloro-4-methylphenol | (12.81 ± 0.16) – (222.2 ± 0.9) kJ mol⁻¹ / (2.303 RT) | 0.9995 |

Table 1: Arrhenius Parameters for the Gas-Phase Elimination of p-Tolyl Chloroformate researchgate.net

Influence of Substituents on Reaction Kinetics

The nature and position of substituents on the aromatic ring significantly influence the kinetics of both gas-phase elimination and solvolysis reactions of aryl chloroformates. In gas-phase reactions, the electronic effects of substituents can alter the stability of the transition states for decarboxylation and decarbonylation. For instance, electron-donating groups can stabilize the positive charge that develops on the aryl ring in the transition state, potentially affecting the reaction rate.

In solvolytic reactions, the influence of substituents is also paramount. For example, in the solvolysis of p-tolyl chlorothionoformate, the electron-donating methyl group influences the reaction to proceed via concurrent bimolecular addition-elimination and unimolecular ionization (SN1) mechanisms. nih.govsemanticscholar.org The balance between these pathways is sensitive to the solvent's nucleophilicity and ionizing power. nih.govsemanticscholar.org An increase in the electron-donating ability of the substituent generally favors the ionization pathway. semanticscholar.org Conversely, electron-withdrawing groups tend to favor the addition-elimination pathway by making the carbonyl carbon more electrophilic. semanticscholar.org

Solvolytic Reaction Mechanisms

The solvolysis of aryl chloroformates, including this compound, in various solvents reveals a complex interplay between different reaction mechanisms. The predominant pathways are the addition-elimination and ionization (SN1) mechanisms, and the favored route is highly dependent on the solvent properties and the specific substrate. beilstein-journals.orgmdpi.com

Addition-Elimination Pathways

In solvents with higher nucleophilicity, the addition-elimination mechanism is often favored for chloroformate esters. mdpi.comnih.gov This pathway involves the nucleophilic attack of a solvent molecule on the carbonyl carbon, forming a tetrahedral intermediate. beilstein-journals.org This step is typically the rate-determining step. Subsequently, the chloride ion is eliminated to yield the final product. For phenyl chloroformate, this addition-elimination pathway is the exclusive mechanism across a wide range of solvents. beilstein-journals.orgmdpi.com The sensitivity to solvent nucleophilicity (l) is a key indicator of this mechanism, with l/m ratios greater than 2.7 being characteristic of a rate-determining addition step. beilstein-journals.org

Ionization Mechanisms

In contrast, in solvents with high ionizing power and low nucleophilicity, such as aqueous fluoroalcohols, an ionization mechanism (SN1) becomes more significant. mdpi.comnih.gov This pathway involves the unimolecular heterolytic cleavage of the carbon-chlorine bond to form a resonance-stabilized acylium cation intermediate. nih.govsemanticscholar.org This cation is then captured by a solvent molecule. For p-tolyl chlorothionoformate, this ionization mechanism occurs with moderate rear-side nucleophilic solvation of the developing carbocation. semanticscholar.org The sensitivity to solvent ionizing power (m) is a critical parameter for identifying this mechanism, with l/m ratios typically between 0.5 and 1.0 for an ionization pathway with strong nucleophilic solvation. beilstein-journals.org For some substrates, a dichotomy of behavior is observed, with the addition-elimination pathway favored in solvents like ethanol-water and the ionization mechanism favored in aqueous fluoroalcohols. mdpi.comnih.gov

The following table provides a conceptual summary of how solvent properties influence the reaction mechanism for related aryl chloroformates.

| Solvent Type | Predominant Mechanism | Key Characteristics |

| High Nucleophilicity, Low Ionizing Power (e.g., Ethanol-Water) | Addition-Elimination | Rate-determining nucleophilic attack by solvent. |

| Low Nucleophilicity, High Ionizing Power (e.g., Aqueous Fluoroalcohols) | Ionization (SN1) | Formation of a resonance-stabilized acylium cation. |

Table 2: Influence of Solvent Properties on the Solvolysis Mechanism of Aryl Chloroformates mdpi.comnih.gov

Catalytic Reaction Mechanisms

Lewis bases are effective catalysts for activating chloroformates, which serve as safer substitutes for highly toxic phosgene (B1210022) in reactions like the conversion of alcohols to alkyl halides. d-nb.inforesearchgate.net The catalysis proceeds by enhancing the electrophilicity of the carbonyl carbon. sioc.ac.cn

The general mechanism involves the nucleophilic attack of the Lewis base, often a formamide (B127407) like 1-formylpyrrolidine (B1209714) (FPyr) or N,N-dimethylformamide (DMF), onto the chloroformate. d-nb.inforesearchgate.net This initial attack is typically the rate-determining step. researchgate.net It results in the formation of a highly reactive Vilsmeier-Haack-type intermediate, an alkoxyiminium chloride. d-nb.inforesearchgate.net This intermediate is significantly more electrophilic than the parent chloroformate.

The activated intermediate then readily reacts with a nucleophile (e.g., an alcohol). In the context of converting alcohols to alkyl chlorides, the chloride ion released in the initial step attacks the alcohol, which has been activated by the intermediate, leading to the formation of the alkyl chloride and regenerating the Lewis base catalyst. d-nb.info Catalysts like 1-formylpyrrolidine (FPyr) and diethylcyclopropenone (DEC) have proven pivotal in shifting the chemoselectivity of these reactions in favor of haloalkane generation over the formation of carbonate side-products. d-nb.inforesearchgate.net

The analysis of transition states is crucial for understanding how catalysts accelerate reactions involving chloroformates. For the uncatalyzed solvolysis of aryl chloroformates via the addition-elimination (A-E) mechanism, the reaction proceeds through a tetrahedral transition state leading to a tetrahedral intermediate. nih.govresearchgate.net The sensitivity parameters from the Grunwald-Winstein equation (l and m) provide insight into the charge distribution in this transition state. mdpi.com For instance, a high l value suggests significant bond formation between the solvent nucleophile and the carbonyl carbon in the transition state. nih.gov

Advanced Spectroscopic and Structural Characterization of O Tolyl Chloroformate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the solution-state structure and dynamics of molecules like o-tolyl chloroformate. nih.gov The molecule's flexibility, particularly rotation around the C(aryl)−O and O−C(O)Cl single bonds, gives rise to various possible conformations. NMR provides data that, when combined with computational modeling, can reveal the most populated conformers in a given solvent. researchgate.net

Key NMR parameters used in this analysis include ¹H and ¹³C chemical shifts, scalar coupling constants (J-couplings), and Nuclear Overhauser Effects (NOEs). The chemical shifts of the aromatic protons and carbons are sensitive to the orientation of the chloroformate group relative to the tolyl ring. For instance, a conformation where the carbonyl oxygen is oriented towards the methyl group would produce different electronic shielding and thus different chemical shifts compared to one where it is oriented away.

Two-dimensional NMR experiments, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), can detect through-space interactions between protons that are close to each other. copernicus.org An NOE between a proton on the methyl group and an aromatic proton on the ring would provide direct evidence for a specific rotational conformer being significantly populated. Similarly, the magnitude of three-bond coupling constants (³J) between protons on the aromatic ring can provide information about the ring's geometry. While direct experimental NMR studies on this compound are not widely published, the principles of conformational analysis using these techniques are well-established for flexible organic molecules. nih.govacs.org

Table 1: Application of NMR Data in Conformational Analysis of this compound

| NMR Parameter | Type of Information Provided | Relevance to this compound |

|---|---|---|

| ¹H & ¹³C Chemical Shifts | Provides information on the local electronic environment of each nucleus. | Sensitive to the relative orientation of the chloroformate group and the tolyl ring, helping to distinguish between different rotational isomers. |

| ¹H-¹H Coupling Constants (J-couplings) | Measures through-bond interactions, providing information on dihedral angles between coupled nuclei. | Helps confirm the substitution pattern on the aromatic ring and provides limited data on bond angles. |

| Nuclear Overhauser Effect (NOE) | Detects through-space proximity between nuclei (typically <5 Å). | Can reveal the preferred rotational conformation by showing proximity between the methyl group protons and specific aromatic protons. copernicus.org |

Vibrational Spectroscopy (IR, Raman) for Structural Assignments

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. elixirpublishers.com These two methods are complementary; IR absorption requires a change in the molecule's dipole moment during a vibration, whereas Raman scattering requires a change in its polarizability. sigmaaldrich.com

For this compound, the most characteristic absorption in the IR spectrum is the very strong C=O stretching vibration of the chloroformate group. Due to the electron-withdrawing nature of the adjacent oxygen and chlorine atoms, this band appears at a high frequency, typically in the range of 1775-1800 cm⁻¹. google.comuc.edursc.org Other key vibrations include the aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, C-O stretching vibrations between 1100-1300 cm⁻¹, and the C-Cl stretch, which is expected at lower wavenumbers (600-800 cm⁻¹). uc.edu The aromatic C-H stretching vibrations are found just above 3000 cm⁻¹. vscht.cz

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and potentially the C-Cl stretch, which may be weak in the IR spectrum. Computational studies on similar molecules like cresol (B1669610) isomers have been used to assign fundamental vibrational modes in detail. elixirpublishers.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch | Aromatic | 3050 - 3100 | Medium | Strong |

| C-H Stretch | Methyl (-CH₃) | 2850 - 3000 | Medium | Medium |

| C=O Stretch | Chloroformate | 1775 - 1800 uc.edursc.org | Very Strong | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong | Strong |

| C-O Stretch | Aryl-ester | 1100 - 1300 | Strong | Weak |

| C-Cl Stretch | Acyl Chloride | 600 - 800 uc.edu | Strong | Strong |

X-ray Crystallography of this compound Derivatives and Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. As this compound is a liquid at ambient temperature, crystallographic analysis requires either growing a crystal at low temperatures or, more commonly, preparing a solid derivative. Carbamates, formed by reacting the chloroformate with an amine, are often stable, crystalline solids suitable for this purpose. researchgate.netmdpi.com

Analysis of a suitable crystalline derivative would provide a wealth of structural data. This includes exact bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the solid state. This information can be used to validate or refine the conformational preferences suggested by NMR and computational studies. Furthermore, crystallography reveals how molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonds or π-stacking, which can be critical in the design of materials. acs.orgnih.gov While a crystal structure for this compound itself is not available, numerous structures of related tolyl- and carbamate-containing compounds demonstrate the power of this technique. researchgate.netscience.gov

Table 5: Structural Parameters Obtainable from X-ray Crystallography of a Derivative

| Parameter | Description | Significance for Structural Analysis |

|---|---|---|

| Bond Lengths | The precise distance between the nuclei of two bonded atoms. | Confirms bonding patterns (e.g., C=O vs. C-O) and can indicate bond strength. |

| Bond Angles | The angle formed by three connected atoms. | Defines the local geometry (e.g., trigonal planar around the carbonyl carbon). |

| Torsion (Dihedral) Angles | The angle between two planes defined by four connected atoms. | Precisely defines the conformation of the molecule in the solid state, particularly the rotation around the C(aryl)-O and O-C bonds. |

| Unit Cell Dimensions | The dimensions of the repeating structural unit of the crystal. | Describes the macroscopic crystal system. |

| Intermolecular Interactions | Non-covalent forces (e.g., hydrogen bonds, van der Waals forces) between adjacent molecules in the crystal. | Explains the crystal packing arrangement and influences physical properties like melting point. nih.gov |

Applications of O Tolyl Chloroformate in Complex Organic Synthesis

Utilization in Carbamate Synthesis

o-Tolyl chloroformate is a key reagent in the synthesis of carbamates, which are organic compounds derived from carbamic acid.

Formation of N-(pyridin-3-yl)carbamates

Research has demonstrated the use of this compound in the synthesis of o-tolyl N-(pyridin-3-yl)carbamate monohydrate. nih.gov In this synthesis, the reaction between this compound and 3-aminopyridine (B143674) leads to the formation of the corresponding carbamate. The resulting crystal structure reveals that the primary hydrogen bonding involves cyclic amide-water-pyridine moieties, forming dimers. nih.goviucr.org This specific arrangement is crucial for the aggregation of the molecules into two-dimensional planar sheets. nih.gov

Water-Soluble Carbamate Derivatives

A general and efficient method for synthesizing water-soluble carbamates involves the reaction of amines with chloroformates, including this compound. semanticscholar.org This process is particularly useful for creating carbamates with sulfonic acid groups, which significantly enhances their water solubility. The reaction is typically carried out in a biphasic solvent system, such as THF/water, with a base like sodium bicarbonate to neutralize the hydrochloric acid byproduct. semanticscholar.org This method is notable for its mild reaction conditions and high efficiency. semanticscholar.org

Derivatization Agent in Analytical Chemistry

This compound serves as a valuable derivatization agent, modifying the chemical structure of analytes to make them more suitable for analysis by techniques like gas chromatography-mass spectrometry (GC-MS). vulcanchem.com

Amino Acid Derivatization for GC-MS Analysis

The analysis of amino acids by GC-MS often requires a derivatization step to increase their volatility. sigmaaldrich.com Chloroformates, including this compound, are used for this purpose. vu.nl The derivatization process involves the reaction of the chloroformate with the amino and carboxylic acid groups of the amino acids, forming stable derivatives that are amenable to GC separation and MS detection. researchgate.netnih.gov This allows for the quantitative analysis of a wide range of amino acids in complex biological samples. springernature.com

Analysis of Highly Polar Compounds (e.g., Water Disinfection Byproducts)

Highly polar compounds, such as those formed during water disinfection, can be challenging to analyze using standard chromatographic methods. nih.gov Derivatization with chloroformates is a technique used to overcome this challenge. researchgate.netresearchgate.net By reacting with functional groups like hydroxyl, carboxyl, and amino groups, the chloroformate converts the polar analytes into less polar derivatives. epa.gov This enhances their extractability from aqueous samples and improves their chromatographic behavior, enabling their analysis by GC-MS. researchgate.netepa.gov

Role in the Synthesis of Bioactive Molecules

This compound plays a role in the synthesis of various bioactive molecules. For instance, it has been used in the preparation of N,O-bisprotected hydroxylamines, which are precursors to N-aryl-N-hydroxy carbamates. thieme-connect.de These carbamates are versatile building blocks in the synthesis of biologically active compounds. The process involves a one-pot zinc-mediated reduction of nitroarenes in the presence of a chloroformate, such as this compound. thieme-connect.de Furthermore, various aromatic carbamates, synthesized using chloroformates, have been investigated for their neuroprotective activities. nih.gov

Applications in Cinnamic Acid Derivatization

Cinnamic acid and its derivatives are important precursors for a wide array of compounds, including pharmaceuticals and fine chemicals. The derivatization of cinnamic acid's carboxylic acid group is a common strategy to create amides and esters. beilstein-journals.orgnih.gov Chloroformates are key reagents in this process. They react with the carboxylic acid to form a mixed anhydride (B1165640), which is a highly activated intermediate. beilstein-journals.orgnih.gov This anhydride readily reacts with amines or alcohols to yield the desired cinnamic acid derivative.

A study by Longobardo and DellaGreca demonstrated the use of isobutyl chloroformate for the synthesis of an O-protected amide derivative of hydroxycinnamic acid. beilstein-journals.orgnih.gov Although this example uses a different alkyl chloroformate, the underlying chemical principle is directly applicable to this compound. The reaction would proceed via the formation of an o-tolyl-cinnamic mixed anhydride, which would then be converted to the target amide or ester. The use of this compound would introduce an aromatic protecting group, which can offer different stability and cleavage properties compared to an alkyl group like isobutyl.

Precursors for Fluoro-Containing Compounds

The introduction of fluorine into organic molecules can dramatically alter their biological and chemical properties, a strategy widely used in pharmaceutical and agrochemical development. google.com One method for creating organofluorine compounds is the chlorine-fluorine exchange in chloroformates to produce fluoroformates. google.com This process involves reacting a chloroformate with an alkali metal fluoride (B91410), such as potassium fluoride, to replace the chlorine atom with fluorine. google.com

This reaction can be applied to this compound to synthesize o-tolyl fluoroformate. This fluoroformate can then serve as a reagent to introduce the o-tolyloxycarbonyl fluoride group into other molecules. Fluoroformates are often more stable than their chloroformate counterparts and can be advantageous reagents in certain synthetic contexts, particularly in the synthesis of pharmaceuticals and agricultural chemicals. google.com

Strategic Intermediate in Polymer and Material Science

The applications of this compound extend beyond small molecule synthesis into the realm of polymer chemistry and material science. smolecule.comvulcanchem.com Its ability to react with various functional groups allows for the modification of polymers and the creation of novel materials with specific properties. smolecule.com

Furthermore, in material science, this compound is used to develop functional materials. smolecule.com For instance, it can be employed in the creation of self-assembled monolayers on surfaces. smolecule.com It also serves as an intermediate in the synthesis of dyes and liquid crystals. smolecule.com The reaction of this compound with appropriate molecules can lead to the formation of carbamates, such as the tolane derivative ethyl 2-(4-benzyloxyphenylethynyl)-5-nitrobenzene-1-carbamate, which has been investigated as a promising material for nonlinear optics. rsc.org

Theoretical and Computational Chemistry Studies of O Tolyl Chloroformate

Ab Initio and Density Functional Theory (DFT) Calculations on Electronic Structure

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure of molecules from first principles, without the need for empirical parameters. acs.orgworldscientific.comresearchgate.net These calculations provide fundamental information about the distribution of electrons within the o-tolyl chloroformate molecule, which in turn governs its chemical properties and reactivity.

DFT calculations, in particular, have become a popular tool for studying chloroformates and related compounds due to their balance of accuracy and computational cost. nih.govmdpi.com For this compound, DFT studies can elucidate key electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally indicates higher reactivity. In the context of this compound, the electron-donating nature of the ortho-methyl group on the phenyl ring is expected to influence the energy levels of these frontier orbitals compared to unsubstituted phenyl chloroformate.

Furthermore, these calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface. The MEP for this compound would likely show a region of negative potential around the carbonyl oxygen and the chlorine atom, indicating their susceptibility to electrophilic attack, and regions of positive potential around the hydrogen atoms. The presence of the methyl group can also subtly alter the charge distribution on the aromatic ring.

While specific ab initio or DFT studies exclusively focused on this compound are not extensively reported in the literature, the principles from studies on similar molecules, such as substituted phenyl chloroformates and other acyl chlorides, can be applied. nih.govmdpi.comresearch-solution.com For instance, the calculated gas-phase heterolytic bond dissociation energies for the C-Cl bond in chloroformates are significantly higher than in corresponding carboxylic acid chlorides, suggesting a lower tendency for unimolecular dissociation. nih.gov

Table 1: Representative Calculated Electronic Properties for Chloroformates from Theoretical Studies

| Property | Description | Typical Calculated Values for Aryl Chloroformates |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -8 to -10 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -3 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 6 to 8 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 2 to 4 D |

Note: The values in this table are representative and can vary depending on the level of theory and basis set used in the calculations.

Conformational Analysis and Energy Landscapes

This compound possesses conformational flexibility due to the rotation around the C-O and C-C single bonds. Conformational analysis aims to identify the stable conformers of the molecule and to map the potential energy surface that connects them. This landscape reveals the relative energies of different spatial arrangements and the energy barriers for interconversion.

Theoretical methods are well-suited for exploring the conformational space of molecules like this compound. By systematically rotating the dihedral angles of interest and calculating the energy at each step, a detailed energy landscape can be constructed. Studies on related molecules, such as other chloroformates and tolyl derivatives, indicate that multiple stable conformers are likely to exist for this compound. rsc.org The orientation of the chloroformyl group relative to the tolyl ring, as well as the rotation of the methyl group, will define the various conformers.

The relative energies of these conformers are influenced by a combination of steric and electronic effects. For example, steric hindrance between the chloroformyl group and the ortho-methyl group will likely destabilize certain conformations. Conversely, attractive non-covalent interactions may stabilize others. The identification of the global minimum energy conformer is crucial as it represents the most populated conformation at equilibrium.

Table 2: Hypothetical Low-Energy Conformers of this compound and Their Expected Relative Energies

| Conformer | Description of Dihedral Angles | Expected Relative Energy (kcal/mol) |

| A | Planar, anti-periplanar arrangement of C=O and C-O-C | 0.0 (Global Minimum) |

| B | Planar, syn-periplanar arrangement of C=O and C-O-C | 1.0 - 2.0 |

| C | Non-planar, gauche arrangement | > 2.0 |

Note: This table is hypothetical and intended to illustrate the expected outcomes of a conformational analysis. Actual values would require specific computational studies.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by modeling the entire reaction pathway, including the identification and characterization of transition states. researchgate.netusfq.edu.ec For this compound, a key reaction of interest is its thermal decomposition.

Studies on the gas-phase elimination of the isomeric p-tolyl chloroformate have shown that it decomposes to produce p-chlorotoluene and carbon dioxide, as well as 2-chloro-4-methylphenol (B1207291) and carbon monoxide. researchgate.netresearchgate.net The formation of p-chlorotoluene is proposed to occur via an intramolecular nucleophilic displacement of the chlorine atom through a four-membered cyclic transition state, leading to decarboxylation. researchgate.net The formation of the chlorophenol derivative is suggested to proceed through a five-membered cyclic transition state involving the migration of the chlorine atom to the aromatic ring, resulting in decarbonylation. researchgate.net

It is reasonable to assume that this compound would undergo similar decomposition pathways. Theoretical modeling of these reactions for the ortho isomer would involve locating the transition state structures for both the decarboxylation and decarbonylation pathways. The calculated activation energies for these transition states would determine the preferred reaction channel under specific conditions. The presence of the methyl group in the ortho position could influence the stability of the transition states and thus the reaction rates and product distribution compared to the para isomer.

For example, the steric bulk of the ortho-methyl group might hinder the formation of the five-membered transition state required for decarbonylation, potentially favoring the decarboxylation pathway to a greater extent than in the para isomer. DFT calculations are particularly useful for locating these transition state geometries and calculating their energies and vibrational frequencies, which confirm them as true transition states (having one imaginary frequency). researchgate.netusfq.edu.ec

Table 3: Comparison of Proposed Gas-Phase Decomposition Pathways for Tolyl Chloroformates

| Reactant | Pathway | Proposed Transition State | Products |

| p-Tolyl Chloroformate | Decarboxylation | Four-membered cyclic | p-Chlorotoluene + CO₂ |

| Decarbonylation | Five-membered cyclic | 2-Chloro-4-methylphenol + CO | |

| This compound | Decarboxylation | Four-membered cyclic | o-Chlorotoluene + CO₂ |

| (Hypothesized) | Decarbonylation | Five-membered cyclic | 2-Chloro-6-methylphenol + CO or 2-Chloro-3-methylphenol + CO |

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. researchgate.netnih.gov While often used in drug discovery and toxicology, QSAR principles can also be applied to predict the reactivity of a series of related chemical compounds. europa.eu

For this compound, a QSAR model could be developed to predict its reactivity in a specific reaction, such as solvolysis or reaction with a particular nucleophile. This would involve a training set of chloroformate compounds with known reactivity data. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound in the training set. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

By applying statistical methods such as multiple linear regression or machine learning algorithms, a mathematical equation is derived that correlates a selection of these descriptors with the observed reactivity. nih.gov This equation can then be used to predict the reactivity of new or untested compounds, such as this compound, based on their calculated descriptors.

Although no specific QSAR models for the reactivity of this compound are currently documented, the general framework is applicable. For a series of substituted phenyl chloroformates, a QSAR model could predict their relative rates of hydrolysis based on descriptors that quantify the electronic and steric effects of the substituents on the phenyl ring. The Hammett equation, a classic example of a linear free energy relationship (a precursor to modern QSAR), has been used to correlate the reaction rates of substituted benzene (B151609) derivatives. science.gov

Table 4: Examples of Molecular Descriptors for QSAR Modeling of Chloroformate Reactivity

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | Hammett constant (σ) | Electronic effect of a substituent on a reaction center. |

| HOMO/LUMO energies | Electron-donating/accepting ability. | |

| Steric | Taft steric parameter (Es) | Steric bulk of a substituent. |

| Molar refractivity | Molecular volume and polarizability. | |

| Topological | Wiener index | Molecular branching. |

Safety, Environmental Considerations, and Waste Management in Research Settings

Occupational Safety Protocols for Handling Chloroformates

Comprehensive safety protocols are essential when working with chloroformates like o-tolyl chloroformate to minimize the risk of exposure and injury. These protocols encompass the use of appropriate personal protective equipment, adequate ventilation systems, and clear emergency response procedures.

The selection and proper use of Personal Protective Equipment (PPE) are critical first lines of defense against chemical exposure. When handling this compound and other chloroformates, the following PPE is required:

Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are mandatory. ucsf.edu In situations where there is a risk of splashing or a highly exothermic reaction, a face shield should be worn in addition to safety goggles. ucsf.eduvalsynthese.ch

Skin Protection:

Gloves: Due to the corrosive nature of chloroformates, appropriate chemical-resistant gloves must be worn. Nitrile gloves (minimum 4-mil thickness) may provide splash protection, but for more than incidental contact, more robust gloves such as Viton over Butyl gloves (12-mil thick) are recommended. harvard.edu It is crucial to inspect gloves for any signs of damage before each use and to practice proper glove removal techniques to avoid skin contact. valsynthese.chharvard.edu

Respiratory Protection: All work with this compound should be conducted in a manner that avoids the inhalation of vapors or mists. valsynthese.ch If engineering controls are not sufficient to maintain exposure below permissible limits, respiratory protection is required. ucsf.edu The use of respirators necessitates a formal program that includes medical evaluations, fit testing, and training. ucsf.edu

To prevent the inhalation of harmful vapors, all operations involving this compound must be performed within a certified chemical fume hood or another approved ventilated enclosure. harvard.edu It is crucial to ensure that the fume hood is functioning correctly and that the sash is kept at the lowest practical height. Adequate general and local exhaust ventilation is necessary to keep airborne concentrations of the chemical low. aksci.com

In the event of a spill or accidental exposure to this compound, immediate and appropriate action is necessary to minimize harm.

Spill Response:

Immediately alert others in the vicinity and evacuate the area if necessary. nmsu.eduprinceton.edu

If the spill is large or involves a highly volatile material, control all sources of ignition. princeton.edu

For small spills, knowledgeable personnel wearing appropriate PPE can manage the cleanup. nmsu.edu The spill should be absorbed using an inert material such as sand or vermiculite. austincc.edu

The absorbed material and any contaminated items should be placed in a sealed, compatible container for disposal as hazardous waste. princeton.eduaustincc.edu

The spill area should be decontaminated with a suitable cleaning solution. washington.edu

For large or unknown spills, evacuate the area and call emergency services. nmsu.eduaustincc.edu

Exposure Response:

Skin Contact: Immediately flush the affected skin with water for at least 15 minutes. nmsu.eduouhsc.edu Remove any contaminated clothing while continuing to flush. nmsu.eduouhsc.edu Seek immediate medical attention. valsynthese.ch

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. harvard.edunmsu.edu Seek immediate medical attention. valsynthese.ch

Inhalation: Move the individual to fresh air immediately. valsynthese.chharvard.edu If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. valsynthese.ch

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. valsynthese.ch

Emergency showers and eyewash stations must be readily accessible in all areas where this compound is handled. harvard.edu

Chemical Waste Management and Disposal Strategies

The proper management and disposal of chemical waste containing this compound are crucial to protect the environment and comply with regulations.

Waste containing this compound is classified as hazardous waste. It is essential to follow institutional and regulatory guidelines for waste classification. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Waste may be classified as hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. epa.gov

Proper segregation of chemical waste is critical to prevent dangerous reactions. dartmouth.edu Halogenated organic compounds like this compound should be collected separately from non-halogenated solvents. stanford.eduupenn.edu Waste containers must be clearly labeled with the contents and associated hazards. washington.edu

Table 2: Hazardous Waste Classification and Segregation

| Waste Stream | Description | Segregation Guideline |

|---|---|---|

| Halogenated Organic Solvents | Solvents containing halogens (e.g., chlorine, bromine, fluorine). | Segregate from non-halogenated solvents. stanford.eduupenn.edu |

| Non-Halogenated Organic Solvents | Solvents without halogens (e.g., acetone, ethanol, hexane). | Segregate from halogenated solvents. stanford.eduupenn.edu |

| Corrosive Waste | Acidic or basic waste. | Segregate acids from bases and from reactive materials. |

All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. It is illegal to dispose of such chemicals down the drain or in the regular trash. mit.edu The primary method for the disposal of organic chemical waste is incineration at a permitted hazardous waste incineration facility. epa.gov

To minimize the environmental impact, researchers should adopt waste minimization practices:

Purchase only the amount of chemical needed for the experiment. stanford.edu

Use microscale techniques to reduce the volume of waste generated. stanford.edu

Do not mix hazardous waste with non-hazardous waste to avoid increasing the volume of hazardous waste.

Empty containers that held this compound must also be managed properly. The first rinse of the container should be collected and disposed of as hazardous waste. dartmouth.edu For highly toxic chemicals, the first three rinses must be collected. dartmouth.edu After thorough rinsing and air-drying, the container may be disposed of according to institutional guidelines. dartmouth.edu

Regulatory Frameworks and Guidelines for Research Laboratories

The handling, storage, and disposal of this compound in research laboratories are governed by a comprehensive set of regulatory frameworks and guidelines designed to ensure the safety of personnel and minimize environmental impact. These regulations are established by national and international bodies and are predicated on the hazardous nature of the compound.

Occupational Safety and Health Administration (OSHA)

In the United States, the Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe working environment for their employees. While OSHA has not established a specific Permissible Exposure Limit (PEL) for this compound, the General Duty Clause of the OSH Act requires employers to protect workers from serious and recognized hazards. Given the acute toxicity of this compound, laboratories are obligated to implement engineering controls, administrative controls, and provide personal protective equipment (PPE) to minimize exposure.

National Institute for Occupational Safety and Health (NIOSH)

The National Institute for Occupational Safety and Health (NIOSH) provides recommendations for preventing work-related injuries and illnesses. Similar to OSHA, NIOSH has not established a specific Recommended Exposure Limit (REL) or an Immediately Dangerous to Life or Health (IDLH) concentration for this compound. However, for the general class of chloroformates, which are known to be highly toxic and corrosive, NIOSH recommends stringent control measures to prevent any level of exposure.

American Conference of Governmental Industrial Hygienists (ACGIH)

The American Conference of Governmental Industrial Hygienists (ACGIH) is a professional association that provides Threshold Limit Values (TLVs) for chemical substances. There is no specific TLV for this compound. In the absence of a specific value, it is prudent for laboratory safety officers to consider the TLVs of related hazardous compounds when developing internal safety protocols.

Globally Harmonized System of Classification and Labelling of Chemicals (GHS)

The Globally Harmonized System (GHS) provides a standardized approach to hazard communication. The GHS classification for this compound indicates that it is a highly hazardous substance.

| Hazard Class | Hazard Statement Code | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | H300 | Fatal if swallowed |

| Acute Toxicity, Dermal | H310 | Fatal in contact with skin |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage |

| Acute Toxicity, Inhalation | H330 | Fatal if inhaled |

Personal Protective Equipment (PPE)

Given the severe hazards associated with this compound, the use of appropriate personal protective equipment is mandatory. This includes:

Respiratory Protection: A full-facepiece respirator with a cartridge appropriate for organic vapors and acid gases is recommended. In situations with a potential for high concentrations, a self-contained breathing apparatus (SCBA) should be used.

Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

Skin Protection: Chemical-resistant gloves, such as those made of butyl rubber or Viton, are required. A chemical-resistant apron or full-body suit should also be worn.

Footwear: Chemical-resistant, steel-toed boots should be worn in areas where this compound is handled.

Waste Management

The Environmental Protection Agency (EPA) in the United States regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a hazardous waste, it would likely be classified as such based on its characteristics.

Reactivity (D003): Chloroformates are known to react with water and other substances, which could classify them as reactive hazardous waste. environmentalchemistry.commsu.edu

Toxicity: Due to its high acute toxicity, waste containing this compound would likely meet the criteria for toxic hazardous waste.

Laboratories must manage this compound waste in accordance with all applicable federal, state, and local regulations. This includes storing the waste in properly labeled, sealed, and compatible containers, and arranging for its disposal through a licensed hazardous waste contractor.

Transportation

The transportation of this compound is regulated by the Department of Transportation (DOT) in the US, and by international agreements such as the International Air Transport Association (IATA) and the European Agreement concerning the International Carriage of Dangerous Goods by Road (ADR). justice.gc.casogedim.it As there is no specific entry for this compound, it would be transported under a general classification for chloroformates.

| Regulation | UN Number | Proper Shipping Name | Hazard Class |

|---|---|---|---|

| DOT | UN2742 | Chloroformates, toxic, corrosive, flammable, n.o.s. | 6.1 (Poison), Subsidiary 8 (Corrosive), 3 (Flammable) |

| DOT | UN3277 | Chloroformates, toxic, corrosive, n.o.s. | 6.1 (Poison), Subsidiary 8 (Corrosive) |

European Union Regulations

In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation governs the use of chemical substances. Manufacturers and importers of this compound are required to register the substance with the European Chemicals Agency (ECHA) and provide data on its hazards and safe use. The CLP (Classification, Labelling and Packaging) Regulation aligns with the GHS to ensure a high level of protection for human health and the environment.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies

The synthesis of o-tolyl chloroformate and related compounds is an area of ongoing research, with a focus on developing more efficient, selective, and environmentally benign methodologies. Traditional methods often involve the use of hazardous reagents like phosgene (B1210022). smolecule.comd-nb.info Current research is exploring alternatives to these hazardous materials and developing novel catalytic systems.

One emerging area is the use of safer phosgene substitutes. d-nb.info For instance, research has demonstrated the use of phenyl chloroformate (PCF) as a less hazardous alternative for certain transformations that would typically employ phosgene. d-nb.info Another approach involves the development of new catalytic systems to improve the efficiency and selectivity of existing synthetic routes. For example, iron-based catalysts are being investigated for chloracetylation reactions, which are related to the synthesis of chloroformate derivatives. nveo.orgmdpi.com

Table 1: Comparison of Synthetic Reagents

| Reagent | Advantages | Disadvantages | Source(s) |

| Phosgene | Highly reactive, cost-effective | Extremely toxic gas | d-nb.info |

| Phenyl Chloroformate (PCF) | Inherently safer than phosgene | May require catalytic activation for some reactions | d-nb.info |

| Trichloromethyl Chloroformate (Diphosgene) | Safer to handle than phosgene | Still a hazardous substance | researchgate.net |

| Bis(trichloromethyl) carbonate (Triphosgene) | Safer to handle than phosgene | Still a hazardous substance | researchgate.net |

Exploration of New Catalytic Transformations

The reactivity of this compound is being harnessed in novel catalytic transformations to create complex molecular architectures. A significant area of development is in cross-coupling reactions, where catalysts, often based on transition metals like nickel, are used to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.orgacs.org

Recent studies have highlighted the use of Lewis base catalysis to activate alcohols with chloroformates, enabling nucleophilic substitution reactions that were previously challenging. d-nb.inforesearchgate.net This approach allows for the formation of C-Cl and C-Br bonds from alcohols using chloroformates as activating agents, a transformation that typically yields carbonates. d-nb.info The use of catalysts like 1-formylpyrrolidine (B1209714) (FPyr) and diethylcyclopropenone (DEC) has been shown to be pivotal in shifting the chemoselectivity of these reactions. d-nb.inforesearchgate.net

Moreover, dual catalytic systems that combine different modes of catalysis, such as photoredox and transition metal catalysis, are being explored to enable new types of transformations. acs.org These innovative catalytic methods are expanding the synthetic utility of this compound and other chloroformates, allowing for the construction of valuable molecules for various applications. fasanolab.comorganic-chemistry.org

Table 2: Emerging Catalytic Systems for Chloroformate Reactions

| Catalytic System | Transformation Type | Key Features | Source(s) |

| Lewis Bases (e.g., FPyr, DEC) | Nucleophilic Substitution (Alcohol Activation) | Shifts chemoselectivity from carbonate to haloalkane formation. | d-nb.inforesearchgate.net |

| Nickel Catalysis | Cross-Electrophile Coupling | Enables the formation of C(sp³)–C(sp³) and other C-C bonds. | researchgate.netacs.orgacs.org |

| Dual Gold/Photoredox Catalysis | Oxy- and Aminoarylation of Alkenes | Combines nucleophilic addition with C(sp³)-C(sp²) bond formation. | acs.org |

| Iron-Based Catalysts | Dehydrogenative Oxidation-Cyclization | Enables one-pot synthesis of heterocyclic compounds. | mdpi.com |

Advanced Analytical Techniques for Trace Analysis

The detection and quantification of this compound and related compounds at trace levels are crucial for process monitoring, quality control, and environmental analysis. Modern analytical techniques are continuously being refined to achieve lower detection limits and higher selectivity.

Gas chromatography (GC) and liquid chromatography (LC), particularly when coupled with mass spectrometry (MS), are the most suitable methods for the quantitative analysis of chloroformates and their degradation products at trace levels. gassnova.no For compounds that are not readily detectable, derivatization techniques are employed. For instance, chloroformates can be used as derivatizing agents to enable the analysis of polar compounds like amino acids by GC-MS. nih.govnih.gov The use of different chloroformate reagents, such as methyl, ethyl, or propyl chloroformate, allows for the precise and reliable assay of various analytes. nih.gov

Table 3: Analytical Techniques for Chloroformate Analysis

| Technique | Application | Advantages | Source(s) |

| GC-MS | Trace analysis of volatile and semi-volatile compounds | High sensitivity, good resolving power | chromatographyonline.comresearchgate.net |

| LC-MS | Analysis of polar and non-volatile compounds | Suitable for a wide range of analytes, high sensitivity | gassnova.nosvrkgdc.ac.in |

| UHR-FTMS | Stable isotope-resolved metabolomics | Rapid, global, and quantitative analysis of isotopologues | nih.gov |

| SPE/SPME | Sample pre-concentration | Improves detection limits, removes interferences | chromatographyonline.com |

Computational Design and Prediction of Reactivity

Computational chemistry plays an increasingly important role in understanding and predicting the reactivity of this compound. fasanolab.com Techniques such as Density Functional Theory (DFT) are employed to study the electronic structure, reaction mechanisms, and kinetic parameters of reactions involving this compound. researchgate.netresearchgate.net

Computational models can predict the most likely reaction pathways and transition states, providing valuable insights that can guide the design of new experiments and the optimization of reaction conditions. whiterose.ac.uk For example, DFT calculations have been used to investigate the gas-phase elimination reactions of phenyl and p-tolyl chloroformate, revealing the competing intramolecular pathways of decarboxylation and decarbonylation. researchgate.net

Molecular docking studies, another computational tool, can predict the binding orientation of small molecules like this compound derivatives to biological targets, which is crucial in the design of new pharmaceutical agents. ub.edu By combining computational predictions with experimental results, researchers can accelerate the discovery and development of new applications for this compound.

Expanding Applications in Specialized Chemical Sectors

The unique reactivity of this compound makes it a valuable reagent in several specialized chemical sectors, with ongoing research aimed at expanding its applications.

Pharmaceuticals: this compound is used as a reagent and an intermediate in the synthesis of pharmaceuticals. smolecule.comontosight.aibiosynth.com It can be used to introduce the o-toluoyl group into molecules or to act as a protecting group during multi-step syntheses. smolecule.com Research is focused on developing novel bioactive compounds, including potential anti-inflammatory and anti-cancer agents, using this compound as a key building block. smolecule.com

Polymers and Materials Science: In polymer chemistry, this compound can function as a chain terminator in controlled radical polymerization, allowing for the synthesis of polymers with specific properties. smolecule.com It is also used in the development of new materials, such as self-assembled monolayers and liquid crystals. smolecule.com

Agrochemicals: Chloroformates are important intermediates in the production of agrochemicals. vandemark.com The development of new synthetic methods using this compound could lead to the creation of novel pesticides and herbicides with improved efficacy and environmental profiles.

Fine Chemicals: this compound is a versatile reagent for the synthesis of a wide range of fine chemicals, including dyes and other functional organic molecules. smolecule.com

The continued exploration of new reactions and applications for this compound is expected to lead to further advancements in these and other specialized chemical fields.

Q & A

Basic: What are the key considerations for synthesizing and characterizing o-Tolyl chloroformate in academic research?

Synthesis of this compound requires careful control of reaction conditions (e.g., temperature, stoichiometry of phosgene/o-cresol) to minimize side reactions such as dimerization or hydrolysis. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and titration to quantify active chloroformate groups. Impurities like residual phosgene or o-cresol must be monitored due to their toxicity .

Basic: Which analytical techniques are most suitable for quantifying trace impurities in this compound?

High-resolution liquid chromatography (HR-LC-MS) paired with derivatization protocols (e.g., using amino acids or alcohols) can detect trace impurities at ppm levels. Electron ionization GC-MS (EI-GC-MS) is effective for volatile byproducts, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like carbonyl or chloroformate moieties . For regulatory compliance, cross-validate results against pharmacopeial standards (e.g., USP/EP) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

This compound is a lachrymator and severe irritant. Use fume hoods, nitrile gloves, and full-face shields. Emergency measures include immediate rinsing with water for skin/eye contact and artificial respiration for inhalation exposure. Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Toxicity data from analogous chloroformates (e.g., LC50 values in rodents) suggest acute exposure limits should align with AEGL-2 guidelines (≥15 ppm for 4 hours) .

Advanced: How can researchers optimize derivatization protocols using this compound for complex biological matrices?

Derivatization efficiency depends on pH, reaction time, and solvent polarity. For amino acid analysis, optimize conditions via design of experiments (DoE):

- Use a 2:1 molar ratio of chloroformate to analyte.

- Adjust pH to 8.5–9.0 with sodium bicarbonate.

- Employ n-propanol or ethanol as co-solvents to enhance solubility.

Validate using isotopic labeling (e.g., ¹³C-amino acids) to track recovery rates and minimize matrix interference .

Advanced: How should researchers address contradictions in toxicity data for chloroformate derivatives?

Discrepancies in LC50 values (e.g., 13 ppm vs. 18 ppm in male vs. female rodents) may arise from interspecies variability or experimental design differences. To resolve:

- Cross-reference in vivo data with in vitro cytotoxicity assays (e.g., MTT tests on human cell lines).

- Apply probabilistic models (e.g., benchmark dose modeling) to harmonize risk assessments.

- Account for hydrolysis byproducts (e.g., HCl, o-cresol) in toxicity profiles .

Advanced: What methodologies validate the stability of this compound derivatives in environmental or biological samples?

For environmental matrices (e.g., soil/water), use orthogonal techniques:

- Confirm derivative integrity via HR-LC-MS and EI-GC-MS.

- Track degradation kinetics under varying pH/temperature conditions.

In biological fluids (e.g., plasma), stabilize derivatives with protease inhibitors and freeze-drying. For long-term studies, validate against certified reference materials (CRMs) .

Cross-Disciplinary: How can this compound be applied in tracing metabolic pathways or environmental fate studies?

As a derivatizing agent, it enables:

- Metabolomics : Tagging polar metabolites (e.g., carboxylic acids) for GC-MS analysis.

- Environmental tracing : Monitoring hydrolytic byproducts (e.g., o-cresol) in soil/water via solid-phase microextraction (SPME) .

- Forensics : Detecting synthetic opioids or pesticides by enhancing chromatographic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings